Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-2-(trifluoromethyl)aniline

Medicinal Chemistry Physicochemical Profiling Reaction Optimization

3-Fluoro-2-(trifluoromethyl)aniline (CAS 123973-22-8), also known as 2-amino-6-fluorobenzotrifluoride, is a halogenated aniline derivative with molecular formula C7H5F4N and molecular weight 179.11 g/mol. Its structure features a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position relative to the amino group on the benzene ring.

Molecular Formula C7H5F4N
Molecular Weight 179.11 g/mol
CAS No. 123973-22-8
Cat. No. B046246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(trifluoromethyl)aniline
CAS123973-22-8
Synonyms3-Fluoro-2-(trifluoromethyl)benzenamine; 
Molecular FormulaC7H5F4N
Molecular Weight179.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(F)(F)F)N
InChIInChI=1S/C7H5F4N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2
InChIKeySJMDWKFHBPDEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-(trifluoromethyl)aniline (CAS 123973-22-8) Scientific Procurement and Characterization Guide


3-Fluoro-2-(trifluoromethyl)aniline (CAS 123973-22-8), also known as 2-amino-6-fluorobenzotrifluoride, is a halogenated aniline derivative with molecular formula C7H5F4N and molecular weight 179.11 g/mol. Its structure features a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position relative to the amino group on the benzene ring [1]. The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, with the unique ortho-relationship between the trifluoromethyl group and the amino function conferring distinct physicochemical properties that differentiate it from isomeric and non-fluorinated analogs .

Why 3-Fluoro-2-(trifluoromethyl)aniline Cannot Be Readily Substituted by Generic Trifluoromethylanilines


In-class trifluoromethylated anilines cannot be interchanged without altering downstream molecular properties and synthetic outcomes. The specific regiochemistry of 3-fluoro-2-(trifluoromethyl)aniline—with an ortho-CF3 group adjacent to the NH2 and a meta-F substituent—produces a pKa of 0.45±0.10, which is markedly lower than 2-(trifluoromethyl)aniline (pKa ~1.10), 2-fluoro-3-(trifluoromethyl)aniline (pKa 1.98±0.10), and 3-(trifluoromethyl)aniline (pKa ~3.49-4.89) [1]. This enhanced acidity of the anilinium ion directly impacts amine nucleophilicity in coupling reactions, acid-base partitioning during purification, and the electron-withdrawing character imparted to derived heterocycles. Substituting a positional isomer or mono-fluorinated analog would yield different reaction kinetics, altered regioselectivity in electrophilic aromatic substitution, and distinct physicochemical profiles of the final compounds.

Quantitative Differentiation Evidence: 3-Fluoro-2-(trifluoromethyl)aniline versus Closest Analogs


Ortho-CF3 and Meta-F Substitution Reduces Aniline pKa by Over 50% Relative to Isomers

The pKa of the anilinium ion for 3-fluoro-2-(trifluoromethyl)aniline is predicted as 0.45±0.10, substantially lower than that of 2-(trifluoromethyl)aniline (pKa ~1.10±0.10) and 2-fluoro-3-(trifluoromethyl)aniline (pKa 1.98±0.10) . This represents a >50% reduction in basicity compared to the isomeric 2-fluoro-3-(trifluoromethyl)aniline. The ortho-CF3 group exerts a strong electron-withdrawing inductive effect and a steric inhibition of resonance between the amino lone pair and the aromatic ring, a phenomenon unique to this substitution pattern among the comparator set.

Medicinal Chemistry Physicochemical Profiling Reaction Optimization

Single-Crystal X-ray Crystallographic Characterization Confirms Unique Solid-State Structure

The title compound has been characterized by single-crystal X-ray crystallography for the first time, with updated 1H NMR, 13C NMR, and IR spectroscopic data reported [1]. This represents a validated, high-resolution structural confirmation unavailable for many in-class analogs. The melting point of the compound has also been reported for the first time in this work. The experimental crystal structure provides definitive evidence of the molecular geometry and intermolecular packing interactions, which are essential for understanding structure-activity relationships in drug design and for quality control in procurement.

Structural Biology Crystallography Analytical Chemistry

LogP of 2.88 Reflects Lipophilicity Intermediate Between Mono-Fluorinated and Non-Fluorinated Aniline Analogs

The calculated LogP for 3-fluoro-2-(trifluoromethyl)aniline is 2.88 [1]. This value positions the compound between 2-(trifluoromethyl)aniline (LogP ~2.32) and the more lipophilic 2-fluoro-3-(trifluoromethyl)aniline (LogP ~2.16-2.17, though density data suggest comparable or higher lipophilicity) [2]. The higher LogP compared to non-fluorinated 3-(trifluoromethyl)aniline (LogP ~2.02) reflects the enhanced membrane permeability conferred by the additional fluorine atom [3].

ADME Lipophilicity Drug Design

Density of 1.38-1.40 g/mL Exceeds That of Non-Fluorinated Trifluoromethylanilines by ~8-10%

The density of 3-fluoro-2-(trifluoromethyl)aniline ranges from 1.383 g/mL to 1.4±0.1 g/cm³, which is substantially higher than that of 2-(trifluoromethyl)aniline (1.282-1.296 g/mL) and 3-(trifluoromethyl)aniline (1.29-1.30 g/mL) [1]. This ~8-10% density increase is attributable to the additional fluorine atom replacing hydrogen, which increases molecular weight while maintaining a compact molecular volume. The 2-fluoro-3-(trifluoromethyl)aniline isomer exhibits a comparable density of 1.39 g/mL, indicating that both fluoro-trifluoromethyl substitution patterns yield similar mass-to-volume ratios.

Physical Properties Process Chemistry Formulation

Validated Utility as Precursor to KDR/VEGFR2 Kinase Inhibitors Documented in Multiple Sources

3-Fluoro-2-(trifluoromethyl)aniline is explicitly cited as a building block for the synthesis of polysubstituted 4-fluoroquinolinones that demonstrate activity against KDR kinase (VEGFR2) . KDR kinase inhibitors are a clinically validated class of anti-angiogenic agents used in oncology. While comparable anilines such as 2-fluoro-3-(trifluoromethyl)aniline are used in the synthesis of lymphocyte-specific kinase inhibitors, the specific KDR-directed application of the 3-fluoro-2-(trifluoromethyl) regioisomer is documented in the literature and commercial product descriptions.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Pfizer Patent Filings (2025) Incorporate This Specific Regioisomer in Bicyclic Heteroaryl Compounds

3-Fluoro-2-(trifluoromethyl)aniline appears as a synthetic building block in Pfizer Inc. patent US 12202836, filed June 28, 2023 and issued January 21, 2025, covering bicyclic-fused heteroaryl or aryl compounds [1]. The inclusion of this specific regioisomer in a major pharmaceutical company's recent patent filing indicates its utility in proprietary drug discovery programs. In contrast, the isomeric 2-fluoro-3-(trifluoromethyl)aniline is associated with different patent classes and applications, including aminoquinazoline derivatives.

Pharmaceutical Patents Intellectual Property Drug Discovery

Optimal Application Scenarios for 3-Fluoro-2-(trifluoromethyl)aniline Based on Quantitative Evidence


KDR/VEGFR2 Kinase Inhibitor Lead Optimization Programs

Based on documented use in the synthesis of polysubstituted 4-fluoroquinolinones active against KDR kinase, this building block is optimally suited for medicinal chemistry programs targeting VEGFR2-dependent angiogenesis in oncology . The ortho-CF3 substitution pattern and low pKa (0.45) facilitate the construction of heterocyclic scaffolds where the electron-withdrawing character modulates kinase hinge-binding interactions. The available single-crystal X-ray structure supports structure-based drug design efforts requiring accurate three-dimensional coordinates for docking studies.

Synthesis of Bicyclic Heteroaromatic Compounds for Proprietary Pharmaceutical Development

The recent (2025) inclusion of this compound in Pfizer patent filings covering bicyclic-fused heteroaryl compounds validates its utility in industrial drug discovery pipelines . The unique regiochemistry enables access to substitution patterns that differ from those obtainable with 2-fluoro-3-(trifluoromethyl)aniline or non-fluorinated analogs. Procurement for internal proprietary programs benefits from the compound's established supply chain and quality specifications.

Structure-Activity Relationship (SAR) Studies Requiring Fine Modulation of Aniline pKa and Lipophilicity

The pKa of 0.45 for this compound represents a >50% reduction in basicity compared to 2-fluoro-3-(trifluoromethyl)aniline (pKa 1.98) and ~60% reduction versus 3-(trifluoromethyl)aniline (pKa 3.49-4.89) [1]. This substantial difference enables SAR exploration of how amine basicity affects target binding, cellular permeability, and off-target pharmacology. The LogP of 2.88, which is 0.56 units higher than 2-(trifluoromethyl)aniline, provides an intermediate lipophilicity profile useful for optimizing ADME properties without resorting to additional substituents [2].

Process Chemistry Development Benefiting from Higher Density for Phase Separation

With a density of 1.38-1.40 g/mL—approximately 8-10% higher than non-fluorinated trifluoromethylanilines—this compound offers improved phase separation characteristics during liquid-liquid extraction workup procedures [1]. The higher density relative to aqueous phases (1.0 g/mL) facilitates clean separation and reduces emulsion formation, a practical advantage in both laboratory-scale synthesis and larger-scale process development. This physical property differentiation supports procurement decisions for reaction sequences requiring multiple aqueous workups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-2-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.